molecular formula C23H21N3O4 B3455051 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3455051
M. Wt: 403.4 g/mol
InChI Key: AIDJWZIOMBFHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV665898 is a compound known for its potential in inhibiting glucose transporters, particularly in the context of malaria research. It is part of a group of compounds identified for their ability to interfere with the glucose uptake mechanisms of the malaria parasite, Plasmodium falciparum .

Mechanism of Action

Target of Action

TCMDC-125796, also known as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein synthesis by attaching asparagine to its cognate tRNA . It is present in all stages of the Plasmodium life cycle, making it an attractive target for antimalarial drugs .

Mode of Action

TCMDC-125796 interacts with its target through a mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125796 adduct . This adduct formation inhibits protein translation and activates the amino acid starvation response . Notably, human AsnRS is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-125796 affects the protein translation pathway, leading to an amino acid starvation response . This response disrupts the normal functioning of the parasite, thereby exerting an antimalarial effect .

Pharmacokinetics

It’s worth noting that poor adme profile is a common reason for clinical trial failures . Therefore, optimizing these properties is a critical step in drug development .

Result of Action

The molecular and cellular effects of TCMDC-125796’s action primarily involve the disruption of protein synthesis within the Plasmodium parasite . This disruption leads to an amino acid starvation response, which is detrimental to the parasite’s survival .

Action Environment

These can include genetic factors, related cytokines, diet, and early colonization of intestinal microbiota . Understanding these factors is crucial for optimizing drug performance and patient outcomes.

Preparation Methods

The synthesis of MMV665898 involves several steps, typically starting with the selection of appropriate precursor molecules. The synthetic route often includes:

    Reaction Conditions: Specific temperature, pressure, and pH conditions tailored to optimize yield and purity.

    Industrial Production: Large-scale production methods focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

MMV665898 undergoes various chemical reactions, including:

Scientific Research Applications

MMV665898 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)23(27)24-16-10-8-14(9-11-16)22-25-17-6-4-5-7-18(17)26-22/h4-13H,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDJWZIOMBFHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
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N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
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N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
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N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
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N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
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N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

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